molecular formula C7H12O B1294630 Hepta-1,6-dien-4-ol CAS No. 2883-45-6

Hepta-1,6-dien-4-ol

Cat. No.: B1294630
CAS No.: 2883-45-6
M. Wt: 112.17 g/mol
InChI Key: UTGFOWQYZKTZTN-UHFFFAOYSA-N
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Description

Hepta-1,6-dien-4-ol is an organic compound with the molecular formula C7H12O. It is a monoterpene alcohol, characterized by the presence of two double bonds and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hepta-1,6-dien-4-ol can be synthesized through various methods. One common method involves the reaction of 3-butenal with allylmagnesium bromide. This reaction proceeds under controlled conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes. These processes ensure high yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Hepta-1,6-dien-4-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hepta-1,6-dien-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Hepta-1,6-dien-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bonds can participate in addition reactions, altering the chemical environment of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hepta-1,6-dien-4-ol is unique due to its specific structure, which includes two double bonds and a hydroxyl group. This combination allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications .

Biological Activity

Hepta-1,6-dien-4-ol is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a diene system and a hydroxyl group. The molecular formula is C7H12OC_7H_{12}O, and its structure can be represented as follows:

Structure CH2=CHCH2CH(OH)CH2CH=CH2\text{Structure }\quad \text{CH}_2=CH-CH_2-CH(OH)-CH_2-CH=CH_2

This compound's dual functional groups—an alcohol and a diene—allow it to participate in various chemical reactions, enhancing its utility in synthetic organic chemistry.

Biological Activity

This compound has been investigated for its potential biological activities, including:

  • Antioxidant Properties : Studies have shown that compounds with similar structures can scavenge free radicals, thus potentially protecting cells from oxidative stress .
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, possibly through the inhibition of nitric oxide synthase (NOS) activity .
  • Antimicrobial Activity : Some derivatives of this compound have demonstrated antimicrobial properties against various pathogens, suggesting its potential as a natural preservative or therapeutic agent.

The biological effects of this compound are believed to stem from its interactions with cellular targets:

  • Enzyme Modulation : The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. For instance, inhibition of NOS can lead to reduced production of nitric oxide, a key player in inflammatory responses .
  • Membrane Interaction : The diene structure may enhance the compound's ability to integrate into lipid membranes, affecting membrane fluidity and function.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH absorbance at concentrations above 50 µg/mL, suggesting effective radical scavenging activity.

Concentration (µg/mL)% Inhibition
1015%
5045%
10070%

Study 2: Anti-inflammatory Effects

In vivo studies on animal models demonstrated that administration of this compound significantly reduced edema formation in paw inflammation models compared to controls. The compound was found to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Treatment GroupPaw Edema Reduction (%)
Control0
This compound60
Standard Drug (Ibuprofen)70

Applications in Drug Development

This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structural versatility allows for the development of novel compounds with enhanced biological activity. For example:

  • Synthesis of Anti-inflammatory Agents : It has been utilized in the synthesis pathways leading to new anti-inflammatory drugs.
  • Antimicrobial Formulations : Its derivatives are being explored for use in developing natural antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Hepta-1,6-dien-4-ol, and how do reaction conditions influence yield and purity?

this compound can be synthesized via prochiral oxaenediyne metathesis (RCEYM), as demonstrated in the desymmetrization of substrates like 4-(allyloxy)hepta-1,6-diyne (2a). Key factors include catalyst selection (e.g., Grubbs catalysts) and substrate stability, as unstable intermediates (e.g., oxaenediyne 1) may lead to polymerization . Alternative routes, such as the synthesis of (±)-(E)-1-phenylthis compound, involve stereoselective additions to α,β-unsaturated ketones, with HRMS-ESI and IR spectroscopy used to confirm structure and purity .

Q. How should researchers characterize this compound’s physical and spectroscopic properties?

Critical characterization data include:

  • IR peaks : C=C (ν ~1600–1680 cm⁻¹) and OH (ν ~3200–3600 cm⁻¹) stretches .
  • Physical properties : Density (0.864 g/mL at 25°C), boiling point (151°C), and refractive index (n20/D 1.45) .
  • HRMS-ESI : Validate molecular weight (e.g., [M + Na]+ at m/z 297.1019 for derivatives) .

Q. What are the stability considerations for storing and handling this compound in laboratory settings?

The compound’s conjugated diene system makes it prone to oxidation and polymerization. Store under inert gas (N₂ or Ar) at –20°C, and use stabilizers like BHT (butylated hydroxytoluene) for long-term storage. Monitor purity via GC-MS or NMR periodically .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in diastereoselectivity during this compound derivatization?

Discrepancies in diastereomer ratios (e.g., from RCEYM reactions) can arise from transition-state steric effects. Density Functional Theory (DFT) simulations of intermediate geometries (e.g., ruthenium-carbene complexes) can predict selectivity trends. Compare computational results with experimental NMR-derived diastereomeric excess (de) values .

Q. What strategies optimize this compound’s application in biochemical assays, such as protein-ligand docking studies?

Derivatives like 4-(furan-2-yl)this compound have been used in ERBB2/HER2 transmembrane domain (TMD) dimerization studies. Docking simulations (e.g., using PDB 2JWA) require parameterization of the diene’s conformational flexibility. Validate binding hypotheses via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How do solvent polarity and catalyst choice affect this compound’s reactivity in transition-metal-catalyzed transformations?

Polar aprotic solvents (e.g., DMF) enhance oxidative addition in Pd-catalyzed couplings, while nonpolar solvents favor metathesis. For example, Grubbs II catalyst in dichloromethane achieves >80% yield in RCEYM, whereas Heck reactions require Pd(OAc)₂ in DMF/Et₃N .

Q. Data Contradiction Analysis

Q. Why do NMR spectra of this compound derivatives sometimes show unexpected splitting patterns?

Dynamic effects, such as hindered rotation around the C4-OH bond or cis-trans isomerism in the diene, can split signals. Variable-temperature NMR (VT-NMR) and NOESY experiments distinguish between conformational exchange and true stereoisomerism .

Q. How to reconcile discrepancies between calculated and experimental HRMS data for this compound adducts?

Adduct formation (e.g., Na⁺ or K⁺) may shift m/z values. Use high-resolution instruments (e.g., Orbitrap MS) and isotopic pattern analysis to confirm molecular formulas. Cross-validate with independent techniques like elemental analysis .

Q. Methodological Recommendations

  • Synthetic protocols : Prioritize RCEYM for stereochemical control .
  • Characterization : Combine HRMS, IR, and 2D NMR (e.g., HSQC, HMBC) for unambiguous assignment .
  • Data sharing : Adhere to FAIR principles by depositing spectra in repositories like Chemotion or RADAR4Chem .

Properties

IUPAC Name

hepta-1,6-dien-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-5-7(8)6-4-2/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGFOWQYZKTZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70870999
Record name Hepta-1,6-dien-4-ol
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Molecular Weight

112.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 1,6-Heptadien-4-ol
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CAS No.

2883-45-6
Record name 1,6-Heptadien-4-ol
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Record name 1,6-HEPTADIEN-4-OL
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Synthesis routes and methods

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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